2,4-Dimethoxybenzene-1-carbonyl cyanide

Description

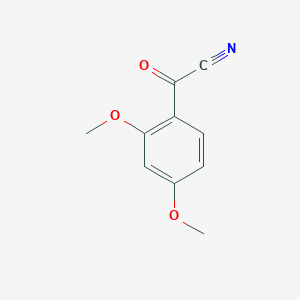

2,4-Dimethoxybenzene-1-carbonyl cyanide is an aromatic organic compound featuring a benzene ring substituted with methoxy (-OCH₃) groups at positions 2 and 4, a carbonyl group (C=O), and a cyanide (-CN) moiety. This structure combines electron-donating methoxy groups with the electrophilic carbonyl cyanide group, influencing its reactivity and stability.

The methoxy substituents likely enhance the compound’s solubility in polar solvents compared to non-substituted benzoyl cyanides.

Properties

CAS No. |

72371-47-2 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2,4-dimethoxybenzoyl cyanide |

InChI |

InChI=1S/C10H9NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,1-2H3 |

InChI Key |

AXKKSYFFDBSJND-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C#N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 231534 typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the starting materials, followed by a series of chemical reactions that lead to the formation of the desired compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of NSC 231534 is scaled up to meet the demand for research and application purposes. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

NSC 231534 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

The reactions involving NSC 231534 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of NSC 231534 depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Scientific Research Applications

NSC 231534 has a wide range of applications in scientific research, making it a valuable compound in various fields:

Biology: In biological research, NSC 231534 is studied for its interactions with biological molecules, providing insights into cellular processes and potential therapeutic targets.

Medicine: In medicine, NSC 231534 is investigated for its potential as a drug candidate, with studies focusing on its efficacy and safety in treating various diseases.

Industry: In industrial applications, NSC 231534 is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of NSC 231534 involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, depending on the context and application. For example, NSC 231534 may inhibit certain enzymes or modulate signaling pathways, resulting in changes in cellular function and behavior.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -OCH₃) decrease the electrophilicity of the carbonyl group, reducing hydrolysis rates and cyanide release compared to electron-withdrawing substituents (e.g., -Cl) .

- Toxicity Profile : Compounds with electron-withdrawing groups (e.g., 2,4-dichlorobenzoyl cyanide) are likely more toxic due to faster cyanide liberation, aligning with clinical observations that cyanide levels >3 μmol/L correlate with acute toxicity . In contrast, methoxy-substituted derivatives may exhibit delayed cyanide release, requiring prolonged exposure for significant toxicity.

Toxicity and Clinical Management

- This compound: Likely requires similar emergency protocols as other cyanogenic compounds, including activated charcoal for gastrointestinal decontamination and hydroxocobalamin or sodium thiosulfate as antidotes .

- Benzoyl cyanide : Higher acute toxicity due to rapid cyanide release; immediate cardiovascular collapse is a risk, necessitating aggressive oxygenation and antidotal therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.